molecular formula C12H11N3O3S B2823489 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-31-0

8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2823489
M. Wt: 277.3
InChI Key: ZFOKCLJTKPBWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • SMILES : c1ccc(cc1)c2cnc3n2CCN(C3)C(=O)c4ccc(s4)C(=O)NO

Synthesis Analysis

The synthetic route for this compound involves the incorporation of HDAC (histone deacetylase) inhibitory functionality into a PI3K (phosphatidylinositol 3-kinase) inhibitor pharmacophore. By designing and synthesizing dual-acting inhibitors, it becomes possible to target both HDAC and PI3K pathways simultaneously. These compounds were then evaluated for their inhibitory activities against both targets .


Molecular Structure Analysis

The molecular structure of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one consists of a fused imidazoquinazoline core with additional functional groups. The presence of methoxy groups at positions 8 and 9, along with the thioxo (sulfur) group, contributes to its unique structure .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study focused on the design, synthesis, and testing of imidazoquinazoline derivatives for their antitumor activity against human mammary carcinoma cells, highlighting the potential of these compounds in cancer therapy (Georgey, 2014).

Antimicrobial and Antioxidant Potential

Another research explored the antimicrobial and antioxidant properties of newly synthesized quinazoline-4(3H)-ones, indicating their potent inhibitory action against various bacterial strains and significant antioxidant potential (Kumar et al., 2011).

Anti-oxidant, Anti-inflammatory, and Analgesic Activities

Research into azolopyrimidoquinolines and pyrimidoquinazolines revealed their inhibitory anti-oxidant activity and potent anti-inflammatory and analgesic activities, suggesting their therapeutic potential in managing inflammation and pain (El-Gazzar et al., 2009).

Cardiotonic Activity

A study on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives highlighted their cardiotonic activity, contributing to the understanding of structure-activity relationships in the development of cardiotonic agents (Nomoto et al., 1991).

Angiotensin II Receptor Antagonistic Activities

Research into benzimidazole derivatives bearing acidic heterocycles demonstrated their in vitro and in vivo angiotensin II receptor antagonistic activities, offering insights into the development of treatments for hypertension (Kohara et al., 1996).

properties

IUPAC Name

8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-17-8-3-6-7(4-9(8)18-2)13-12(19)15-5-10(16)14-11(6)15/h3-4H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBTWKOJVSIVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3NC(=O)CN3C(=S)N=C2C=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

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